molecular formula C26H20ClN3OS B2636927 2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034582-56-2

2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2636927
CAS No.: 2034582-56-2
M. Wt: 457.98
InChI Key: WHDPMZLAMBWAHU-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolopyrimidine core, which is a fused heterocyclic system, and is substituted with chlorobenzyl, phenyl, and o-tolyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the pyrrolopyrimidine core.

    Addition of phenyl and o-tolyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo several types of chemical reactions:

    Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the pyrrolopyrimidine core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds and heterocyclic systems.

    Medicine: The compound may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one include other pyrrolopyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c1-17-7-5-6-10-22(17)30-25(31)24-23(21(15-28-24)19-8-3-2-4-9-19)29-26(30)32-16-18-11-13-20(27)14-12-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDPMZLAMBWAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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